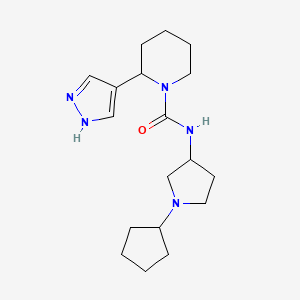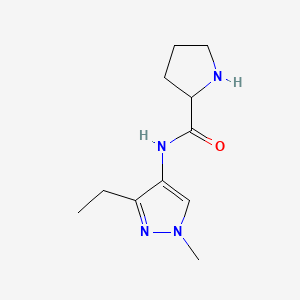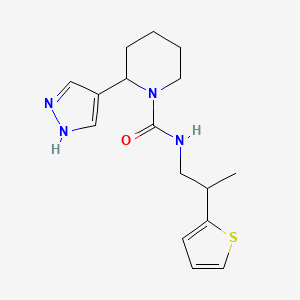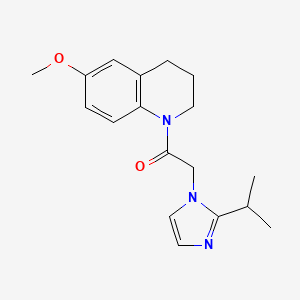![molecular formula C12H8F4N2O2S B7643490 3-fluoro-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B7643490.png)
3-fluoro-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using different methods.
作用機序
The mechanism of action of 3-fluoro-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide involves the inhibition of specific enzymes. In the case of carbonic anhydrase IX, this compound binds to the active site of the enzyme, preventing it from carrying out its normal function. This results in the inhibition of the growth and proliferation of cancer cells. The antimicrobial activity of this compound is believed to be due to its ability to disrupt the bacterial cell wall, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound is cytotoxic to certain cancer cell lines, while in vivo studies have shown that it can inhibit tumor growth in animal models. Additionally, this compound has been shown to have antibacterial activity against certain bacterial strains.
実験室実験の利点と制限
The advantages of using 3-fluoro-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide in lab experiments include its potency as an enzyme inhibitor and its potential applications in cancer treatment and antibiotic development. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
For research on 3-fluoro-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide include the development of new cancer treatments and antibiotics based on this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Other potential applications for this compound include its use as a diagnostic tool for certain types of cancer and its potential use in the treatment of other diseases, such as Alzheimer's disease.
合成法
The synthesis of 3-fluoro-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide has been reported in the literature using different methods. One of the commonly used methods involves the reaction between 3-fluorobenzenesulfonyl chloride and 4-(trifluoromethyl)pyridine-2-amine in the presence of a base. Another method involves the reaction between 3-fluorobenzenesulfonyl chloride and 4-(trifluoromethyl)pyridine-2-thiol in the presence of a base. Both methods result in the formation of the desired compound with high yields.
科学的研究の応用
3-fluoro-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of certain enzymes, such as carbonic anhydrase IX, which is overexpressed in certain types of cancer cells. This makes it a potential candidate for cancer treatment. Additionally, this compound has been shown to have antimicrobial activity against certain bacterial strains, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
3-fluoro-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F4N2O2S/c13-9-2-1-3-10(7-9)21(19,20)18-11-6-8(4-5-17-11)12(14,15)16/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFUYMYGJJVFCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=NC=CC(=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Ethoxy-2-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine](/img/structure/B7643418.png)



![N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643444.png)
![N-[(3,5-difluorophenyl)methyl]-2-(2-propan-2-ylimidazol-1-yl)acetamide](/img/structure/B7643450.png)


![N-[(2-tert-butylsulfanylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7643476.png)
![N-[4-(trifluoromethyl)pyridin-2-yl]thiophene-2-sulfonamide](/img/structure/B7643477.png)
![1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-[[1-(2-methylpropyl)imidazol-2-yl]methyl]urea](/img/structure/B7643481.png)
![3-cyano-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B7643502.png)
![N-[3-(4-hydroxyphenyl)propyl]-3-methylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643512.png)